2-Aminopyridine-3,5-dicarbonitrile
Overview
Description
2-Aminopyridine-3,5-dicarbonitrile is a chemical compound that serves as a key scaffold in the synthesis of various biologically active compounds. It has been identified as a mimic of dominant-negative prion protein mutants and has shown potential in inhibiting prion replication in cultured cells . This compound and its derivatives have garnered considerable interest due to their wide range of pharmaceutical, biological, and medicinal applications .
Synthesis Analysis
The synthesis of 2-aminopyridine-3,5-dicarbonitrile derivatives has been achieved through various environmentally friendly and cost-effective protocols. A one-pot synthesis method using aldehyde, malononitrile, and thiol with diethylamine as a catalyst at ambient temperature has been described, highlighting its green chemistry aspects . Ultrasound-promoted synthesis using ZrOCl2·8H2O/NaNH2 as the catalyst in an ionic liquid at room temperature has also been reported, which is an efficient and environmentally benign protocol . Additionally, a solvent-free synthesis method has been developed, which allows the formation of these derivatives under fusion conditions without the need for solvents or catalysts .
Molecular Structure Analysis
The molecular structure of 2-aminopyridine-3,5-dicarbonitrile derivatives is characterized by the presence of a pyridine ring substituted with amino and carbonitrile groups. This structure is considered a 'privileged scaffold' due to its potential therapeutic applications . The derivatives synthesized often contain additional substituents, such as aryl or alkyl groups, which can significantly influence their biological activity and pharmacokinetic profiles .
Chemical Reactions Analysis
2-Aminopyridine-3,5-dicarbonitrile derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For instance, reactions with primary and secondary amines have been investigated, leading to the formation of guanidines and pyrido[2,3-d]pyrimidines . These transformations are facilitated by the reactive nature of the carbonitrile groups and the nucleophilic sites on the pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminopyridine-3,5-dicarbonitrile derivatives are influenced by their molecular structure and the nature of their substituents. These compounds have been found to exhibit corrosion inhibition efficiency, which increases with the concentration of the derivatives . The synthesis methods employed aim to achieve high yields and broad substrate functional group tolerance, indicating the stability and reactivity of these compounds under various conditions . The eco-compatible synthesis in aqueous micellar medium promoted by thiamine-hydrochloride further demonstrates the versatility of these compounds .
Scientific Research Applications
Prion Inhibition
2-Aminopyridine-3,5-dicarbonitrile compounds are notable for their role in prion research. They have been identified as mimetics of dominant-negative prion protein mutants and can inhibit prion replication in cultured cells. A study conducted by May et al. (2007) explored the structure-activity relationship of these compounds, identifying variants with significantly improved bioactivity against prion replication (May et al., 2007).
Alzheimer's and Neuronal Vascular Diseases
2-Aminopyridine-3,5-dicarbonitrile derivatives have been investigated for their potential in treating Alzheimer's and neuronal vascular diseases. Samadi et al. (2010) synthesized and evaluated the pharmacological properties of these molecules, finding them to be modest inhibitors of acetylcholinesterase and butyrylcholinesterase, which play key roles in Alzheimer's disease (Samadi et al., 2010).
Pharmaceutical and Medicinal Applications
The synthesis of novel 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, as reported by Grigor’ev et al. (2015), indicates the wide range of pharmaceutical, biological, and medicinal applications of these compounds. They are currently viewed as a 'privileged scaffold' due to their potential therapeutic applications (Grigor’ev et al., 2015).
Antibacterial Activity
Koszelewski et al. (2021) conducted a study on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, exploring their potential as new antimicrobial drugs. The study emphasized finding the most biologically active structures against different types of Gram-stained bacteria (Koszelewski et al., 2021).
Corrosion Inhibition
2-Aminopyridine-3,5-dicarbonitrile derivatives have also been evaluated for their corrosion inhibition properties. Mahmoud and El-Sewedy (2018) synthesized a range of these derivatives and found them to have a significant inhibitory effect on corrosion (Mahmoud & El-Sewedy, 2018).
Safety And Hazards
Future Directions
The derivatives of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold are widely used in the synthesis of biologically active compounds . Therefore, the future directions of 2-Aminopyridine-3,5-dicarbonitrile could involve further exploration of its potential uses in the synthesis of biologically active compounds .
properties
IUPAC Name |
2-aminopyridine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-6(3-9)7(10)11-4-5/h1,4H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZXGBMEWRIPQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304375 | |
Record name | 2-Amino-3,5-dicyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyridine-3,5-dicarbonitrile | |
CAS RN |
78473-10-6 | |
Record name | 78473-10-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3,5-dicyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopyridine-3,5-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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